molecular formula C18H28N2O4 B563201 Acebutolol-d5 CAS No. 1189500-68-2

Acebutolol-d5

Cat. No.: B563201
CAS No.: 1189500-68-2
M. Wt: 341.463
InChI Key: GOEMGAFJFRBGGG-FPQCMJPGSA-N
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Description

Acebutolol-d5 is a deuterated form of acebutolol, a cardioselective beta-adrenergic antagonist. It is used primarily in scientific research to study the pharmacokinetics and metabolism of acebutolol. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound in biological systems using mass spectrometry.

Mechanism of Action

Target of Action

Acebutolol-d5 primarily targets the β1-adrenergic receptors . These receptors are predominantly found in the heart and are responsible for mediating the effects of epinephrine and norepinephrine, which are hormones that increase the heart rate and blood pressure .

Mode of Action

This compound acts as a selective β1-receptor antagonist . This means it competes with epinephrine and norepinephrine for binding to β1-receptors, thereby blocking their action . As a result, the heart rate and blood pressure are lowered . This drug then has the reverse effect of epinephrine .

Biochemical Pathways

By blocking the β1-receptors, this compound inhibits the effects of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure . This reduces the workload of the heart and decreases oxygen consumption by the heart .

Pharmacokinetics

The bioavailability of this compound is around 40% . It undergoes hepatic metabolism and has an elimination half-life of 3-4 hours for the parent drug and 8-13 hours for the active metabolite . About 30% of the drug is excreted through the kidneys and 60% through the biliary route .

Result of Action

The primary result of this compound’s action is a decrease in heart rate and blood pressure . This can help manage conditions such as hypertension and ventricular premature beats . Additionally, by reducing the workload of the heart, this compound can help prevent angina, a condition characterized by chest pain due to reduced blood flow to the heart .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of the drug can be increased in elderly subjects, presumably due to age-related reduction in first-pass metabolism and renal function . Furthermore, the drug’s efficacy can be affected by the patient’s health status, such as the presence of asthma or chronic obstructive pulmonary disease (COPD) .

Biochemical Analysis

Biochemical Properties

Acebutolol-d5, like its parent compound Acebutolol, interacts with β1-adrenergic receptors . These receptors are proteins that bind epinephrine (adrenaline), a hormone and neurotransmitter whose signaling, mediated by β1-adrenergic receptors, increases the heart rate, dilates blood vessels, and raises blood pressure .

Cellular Effects

This compound’s effects on cells are presumed to be similar to those of Acebutolol. It acts as a selective β1-receptor antagonist, blocking the action of epinephrine and norepinephrine on β1-adrenergic receptors, thereby decreasing the heart rate and blood pressure . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a β1-adrenergic receptor antagonist . When epinephrine binds to β1-adrenergic receptors, it triggers a cascade of reactions that ultimately lead to increased heart rate and blood pressure . This compound, by blocking these receptors, prevents this cascade, thereby exerting its therapeutic effects .

Temporal Effects in Laboratory Settings

Acebutolol, the parent compound, has a half-life of 3-4 hours

Dosage Effects in Animal Models

The effects of this compound dosage in animal models have not been specifically studied. Studies on Acebutolol have shown that it can induce diabetes in experimental animals . The dose required for inducing diabetes depends on the animal species, route of administration, and nutritional status .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Acebutolol. Acebutolol is metabolized in the liver and has a bioavailability of 40% (range 35 to 50%) . It is excreted via the kidneys (30%) and bile (60%) .

Transport and Distribution

Given its similarity to Acebutolol, it is likely to be distributed throughout the body, reaching therapeutic concentrations in the heart, where it exerts its primary effects .

Subcellular Localization

Given its role as a β1-adrenergic receptor antagonist, it is likely to be found in the cell membrane, where these receptors are located .

Preparation Methods

The synthesis of Acebutolol-d5 involves the incorporation of deuterium atoms into the acebutolol molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange process. Industrial production methods may involve more sophisticated techniques to ensure high purity and yield of the deuterated compound.

Chemical Reactions Analysis

Acebutolol-d5 undergoes similar chemical reactions as acebutolol due to its structural similarity. It can participate in oxidation, reduction, and substitution reactions. For example, it can be oxidized using agents like hydrogen peroxide or potassium permanganate. Reduction reactions can be carried out using reducing agents such as sodium borohydride. Substitution reactions may involve the replacement of functional groups with other substituents under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

Acebutolol-d5 is extensively used in scientific research, particularly in the fields of pharmacology and toxicology. It is employed to study the pharmacokinetics and metabolism of acebutolol in biological systems. The deuterium atoms in this compound make it an ideal tracer for mass spectrometry analysis, allowing researchers to track the compound’s distribution and breakdown in the body. Additionally, it is used in drug development studies to understand the behavior of acebutolol and its metabolites.

Comparison with Similar Compounds

Acebutolol-d5 is unique due to the presence of deuterium atoms, which distinguishes it from non-deuterated acebutolol. Similar compounds include other beta-adrenergic antagonists such as propranolol, metoprolol, and atenolol. Compared to these compounds, acebutolol and its deuterated form have intrinsic sympathomimetic activity, which means they can partially activate beta-adrenergic receptors while blocking them. This property can result in fewer side effects related to bronchoconstriction, making acebutolol and this compound more suitable for patients with respiratory conditions.

Properties

IUPAC Name

N-[3-acetyl-4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/i10D2,11D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEMGAFJFRBGGG-FPQCMJPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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